2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]propanamide
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Overview
Description
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]propanamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride is then reacted with 2-(methylsulfanyl)aniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Coupling with alanine derivative: The sulfonamide intermediate is coupled with an alanine derivative, such as alaninamide, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent. Its sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of dihydrofolic acid, an essential precursor for nucleic acid synthesis in bacteria, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]propanamide: Similar structure but with a propanamide moiety instead of alaninamide.
N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide: Similar structure but with a glycinamide moiety.
Uniqueness
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its alaninamide moiety provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C17H20N2O3S2 |
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Molecular Weight |
364.5g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C17H20N2O3S2/c1-12-8-10-14(11-9-12)24(21,22)19-13(2)17(20)18-15-6-4-5-7-16(15)23-3/h4-11,13,19H,1-3H3,(H,18,20) |
InChI Key |
MAKQKWIIDHNYMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2SC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2SC |
Origin of Product |
United States |
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